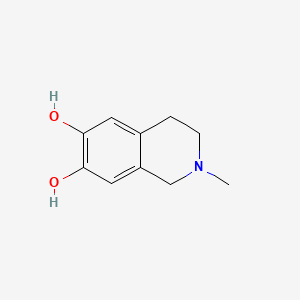

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXYFNVBDLWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63937-92-8 (hydrochloride) | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70190942 | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2(N)-Methyl-norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37491-98-8, 63937-92-8 | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE-6,7-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW3CZK8SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2(N)-Methyl-norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl groups can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Enzymatic Oxidation by Monoamine Oxidase (MAO)

2-MDTIQ undergoes oxidative metabolism via monoamine oxidase (MAO), a key enzyme in neurotransmitter catabolism. This reaction is critical for its biological activity and potential neurotoxicity.

Table 1: MAO-Mediated Oxidation of 2-MDTIQ

| Substrate | Enzyme | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|

| 2-MDTIQ | MAO-A/MAO-B | In vitro assay, pH 7.4 | Oxidized metabolites | Dose-dependent metabolism observed; no oxidation of 1-MDTIQ (salsolinol) . |

-

Mechanism : MAO catalyzes the deamination of 2-MDTIQ, producing hydrogen peroxide (H₂O₂) and an iminium ion intermediate, which may further oxidize to neurotoxic isoquinolinium derivatives .

-

Selectivity : Unlike its positional isomer 1-MDTIQ, 2-MDTIQ is a substrate for MAO, suggesting structural specificity in enzymatic recognition .

Autoxidation to Isoquinolinium Derivatives

2-MDTIQ can undergo non-enzymatic autoxidation under physiological conditions, forming reactive intermediates implicated in dopaminergic neurodegeneration.

Table 2: Autoxidation Pathways of 2-MDTIQ

| Reaction Conditions | Products | Neurotoxic Potential |

|---|---|---|

| Aerobic, neutral pH | 1,2-Dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺) | Induces oxidative stress and mitochondrial dysfunction . |

-

Mechanism : Autoxidation involves the generation of a radical intermediate, followed by two-electron oxidation to yield the isoquinolinium ion .

-

Biological Impact : DMDHIQ⁺ inhibits mitochondrial complex I, akin to the neurotoxin MPP⁺, and induces apoptosis in dopaminergic neurons .

Competitive Uptake by Dopamine Transporters

2-MDTIQ interacts with dopamine transporters (DAT), facilitating its accumulation in dopaminergic cells and potentiating toxicity.

Table 3: Uptake Kinetics in SH-SY5Y Neuroblastoma Cells

| Compound | (μM) | (pmol/min/mg protein) | Inhibition by Dopamine |

|---|---|---|---|

| (R)-1,2-DiMeDHTIQ | 102.6 ± 36.9 | 66.0 ± 2.8 | Competitive () |

-

Stereospecificity : Only the (R)-enantiomer of 1,2-dimethyl-THIQ derivatives is actively transported by DAT, highlighting chiral discrimination in uptake .

-

Implications : Selective uptake mechanisms explain the preferential toxicity of 2-MDTIQ derivatives to dopaminergic neurons .

Methylation and Metabolic Fate

While direct evidence for 2-MDTIQ methylation is limited, structural analogs like salsolinol undergo enzymatic N-methylation, suggesting potential parallel pathways.

Key Observations:

-

N-Methylation : Salsolinol (1-MDTIQ) is methylated by N-methyltransferases to form 1,2-dimethyl-THIQ, which is subsequently oxidized to DMDHIQ⁺ .

-

Hypothesis : 2-MDTIQ may similarly serve as a substrate for methyltransferases, yielding neurotoxic dimethylated species .

Synthetic Routes and Precursor Reactivity

Although not a direct reaction of 2-MDTIQ, its synthesis involves:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol

The compound features a tetrahydroisoquinoline structure with hydroxyl groups at positions 6 and 7 and a methyl group at position 2. Its unique structure contributes to its biological activities.

Neurotoxicity Studies

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has been identified as an endogenous metabolite in both normal and parkinsonian human brains. Its structural analogs are known neurotoxins associated with Parkinson's disease. Research indicates that this compound may play a role in the pathophysiology of neurodegenerative diseases by acting as a neurotoxin itself or influencing neurotoxic pathways .

Biomarker Potential

The presence of this compound in cerebrospinal fluid (CSF) has been linked to Parkinson's disease. Studies have shown that it can serve as a potential biomarker for the disease, aiding in diagnosis and understanding disease progression .

Parkinson's Disease Treatment

Due to its relationship with dopamine metabolism and neurotoxicity, there is ongoing research into the therapeutic potential of this compound. It is being investigated for its ability to inhibit catechol-O-methyltransferase (COMT), which is crucial for dopamine metabolism. This inhibition could enhance the efficacy of dopaminergic therapies in treating Parkinson's disease .

Neuroprotective Effects

Research suggests that compounds similar to this compound may have neuroprotective effects against oxidative stress and neuroinflammation. These properties are being explored for their potential to mitigate neuronal damage in various neurodegenerative conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on CSF composition in Parkinson's patients | Identified elevated levels of this compound | Proposed as a biomarker for Parkinson's disease |

| Neurotoxin uptake study using SH-SY5Y cells | Demonstrated selective uptake of the compound by dopamine transporters | Suggests potential for targeted therapies in dopamine-related disorders |

| COMT inhibition research | Found that the compound inhibits COMT activity | Indicates therapeutic potential in enhancing dopaminergic treatment efficacy |

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopaminergic neurons in the central nervous system. It can modulate the activity of enzymes involved in dopamine metabolism, potentially exerting both neuroprotective and neurotoxic effects. The compound’s ability to scavenge reactive oxygen species and inhibit caspase activity contributes to its neuroprotective properties .

Comparison with Similar Compounds

Salsolinol (Sal)

Sal (1-methyl-6,7-dihydroxy-TIQ) is structurally closest to MDTHIQ but differs in methyl group position (1 vs. 2). Sal inhibits mitochondrial complex I, induces oxidative stress, and causes dopaminergic cell death in SH-SY5Y neuroblastoma cells . Its toxicity is enhanced by N-methylation to form N-methyl-salsolinol, which generates neurotoxic isoquinolinium ions via monoamine oxidase (MAO) oxidation .

Tetrahydropapaveroline (THP)

THP contains a benzyl group at the 1-position and is implicated in alcohol dependence due to its role in dopamine metabolism. Like MDTHIQ, it induces oxidative stress and mitochondrial dysfunction but shows higher neurotoxic potency .

1-BnTIQ and ADTIQ

1-BnTIQ (1-benzyl-TIQ) and ADTIQ (1-acetyl-TIQ) highlight the impact of bulky substituents. 1-BnTIQ is neurotoxic, while ADTIQ, a recently identified compound in diabetic rats, may contribute to metabolic neurodegeneration .

CKD712

CKD712 (1-naphthylmethyl-TIQ) is a synthetic derivative with neuroprotective properties. It induces heme oxygenase-1 (HO-1) and vascular endothelial growth factor (VEGF), promoting wound healing and reducing ischemia-reperfusion injury . This contrasts sharply with MDTHIQ’s neurotoxic profile.

Metabolic Pathways and Neurotoxicity Mechanisms

TIQ derivatives undergo N-methylation and MAO-mediated oxidation to form isoquinolinium ions (e.g., N-methyl-isoquinolinium), which inhibit mitochondrial complex I and generate reactive oxygen species (ROS) . MDTHIQ and Sal share this pathway, mirroring MPTP/MPP+ toxicity . However, 1-methyl-TIQ (non-catechol) exhibits neuroprotective effects, likely due to its inability to form toxic quinones .

Disease Implications

- Parkinson’s Disease: MDTHIQ, Sal, and N-methyl-salsolinol are linked to PD via dopaminergic neuron degeneration. Their concentrations are elevated in the substantia nigra, where MAO-B activity is high .

- Alcohol Dependence : THP and Sal are associated with addictive behaviors due to interactions with dopamine pathways .

- Diabetes and Neuroprotection : ADTIQ and CKD712 highlight the dual role of TIQs in metabolic disorders and tissue repair .

Key Research Findings

- Concentration in Brain : TIQ concentrations exceed those of methylated derivatives (e.g., 1-methyl-TIQ) in human brains, suggesting differential metabolic stability .

- Species Variability : Rodent studies show MDTHIQ and Sal penetrate the blood-brain barrier efficiently, accumulating in dopaminergic regions .

Biological Activity

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (often referred to as 2-Methyl-norsalsolinol) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and implications in neuropharmacology, particularly in relation to neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Mass : 179.22 g/mol

- CAS Registry Number : 37491-98-8

- Melting Point : 221-222 °C

The structure of this compound features two hydroxyl groups at the 6 and 7 positions of the isoquinoline ring system, which may contribute to its biological properties.

Neuropharmacological Effects

-

Dopaminergic Activity :

- Research indicates that this compound can interact with dopamine systems. It has been identified as an endogenous amine in both normal and parkinsonian human brains . Its structural similarity to neurotoxins like MPTP suggests a potential role in dopamine metabolism and pathology related to Parkinson's disease.

- Neurotoxicity :

- Metabolic Pathways :

Pharmacological Studies

Several pharmacological studies have assessed the effects of this compound:

Case Studies

- Parkinson's Disease Context :

- Animal Models :

Q & A

Basic Research Questions

Q. What are the key structural features of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, and how do they influence its reactivity and biological activity?

- The compound’s tetrahydroisoquinoline core, with hydroxyl groups at positions 6 and 7 and a methyl group at position 2, dictates its electronic and steric properties. Hydroxyl groups enhance hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes or receptors). The methyl group may modulate lipophilicity and metabolic stability. Structural analogs, such as 6,7-dimethoxy derivatives, show altered bioactivity due to substituent effects .

- Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and substituent positions. Compare with analogs (e.g., 7-methoxy-2-methylsulfonyl derivatives) to assess functional group contributions .

Q. What synthetic routes are commonly employed for preparing this compound?

- Synthesis often involves cyclization of benzaldehyde derivatives with methyl-substituted amines. For example, methoxy-protected precursors can undergo acid-catalyzed cyclization, followed by deprotection to yield hydroxyl groups. Bischler-Napieralski or Pictet-Spengler reactions are typical for constructing the tetrahydroisoquinoline scaffold .

- Methodological Insight : Optimize reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity. Use protecting groups (e.g., acetyl for hydroxyls) to prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. For example, early studies on 4,6,7-substituted analogs showed divergent receptor affinities due to differences in stereochemical purity .

- Methodological Insight : Replicate studies using standardized protocols (e.g., OECD guidelines). Employ high-purity compounds validated via HPLC-MS and comparative pharmacokinetic profiling .

Q. What strategies are effective for designing derivatives of this compound to enhance selectivity for neurological targets?

- Introduce substituents that improve blood-brain barrier permeability (e.g., halogenation) or reduce off-target interactions. For instance, 1-(4-chlorophenyl)-6,7-dimethoxy analogs exhibit enhanced dopamine receptor affinity .

- Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict binding modes. Validate via in vitro receptor-binding assays and in vivo behavioral models .

Q. How do metal complexation properties of this compound influence its potential therapeutic applications?

- The hydroxyl and amine groups enable chelation of metal ions (e.g., Cu²⁺, Ni²⁺), which may modulate oxidative stress pathways. Studies on glycyl-histidyl-lysine analogs show metal-dependent antioxidant effects .

- Methodological Insight : Characterize complexes using UV-Vis spectroscopy and cyclic voltammetry. Assess bioactivity in metal-deficient vs. metal-supplemented cellular models .

Experimental Design and Data Analysis

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

- Essential Techniques :

- NMR Spectroscopy : Assign proton environments (e.g., distinguish methyl vs. methine groups) .

- Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .

- X-ray Crystallography : Resolve absolute configuration, critical for chiral derivatives .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

- Use continuous-flow reactors to enhance mixing and heat transfer. Catalytic asymmetric methods (e.g., chiral ligands in Pictet-Spengler reactions) improve enantiomeric excess. Monitor reaction progress via in-line FTIR .

Theoretical and Computational Approaches

Q. What computational models are suitable for predicting the pharmacokinetic properties of this compound?

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.